4aH-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines. The unique structure of this compound makes it an attractive candidate for various scientific research applications.
Preparation Methods
The synthesis of 4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can lead to the formation of thienopyrimidine-2,4-diones .
Scientific Research Applications
4aH-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit various enzymes and pathways involved in cancer cell proliferation . Additionally, it has been studied for its antibacterial, antiviral, anti-inflammatory, and antiprotozoal activities . In industry, it is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein kinases, which play key roles in signal transduction pathways involved in cancer cell proliferation . By inhibiting these kinases, this compound can effectively reduce cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
4aH-thieno[3,2-d]pyrimidin-4-one is similar to other thienopyrimidine derivatives, such as thieno[3,4-d]pyrimidin-4(3H)-thione and thieno[3,4-b]pyridine . These compounds share a similar core structure but differ in their specific functional groups and biological activities. For example, thieno[3,4-d]pyrimidin-4(3H)-thione has been studied as a photosensitizer for cancer cells , while thieno[3,4-b]pyridine derivatives have shown potential as anticancer agents . The unique structure of this compound makes it a versatile compound with diverse applications in scientific research.
Properties
Molecular Formula |
C6H4N2OS |
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Molecular Weight |
152.18 g/mol |
IUPAC Name |
4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H |
InChI Key |
KCVIYZMWIQLHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=NC=NC2=O |
Origin of Product |
United States |
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